molecular formula C20H12N2OS B413650 Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(1-naphthylmethylene)-

Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(1-naphthylmethylene)-

Cat. No.: B413650
M. Wt: 328.4 g/mol
InChI Key: LSMSWMATNWABID-PDGQHHTCSA-N
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Description

Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(1-naphthylmethylene)- is a useful research compound. Its molecular formula is C20H12N2OS and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(1-naphthylmethylene)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 633953. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(1-naphthylmethylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(1-naphthylmethylene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives, particularly the compound 2-(1-naphthylmethylene), have garnered attention in recent years due to their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

Thiazolo[3,2-a]benzimidazol-3(2H)-one is characterized by a fused thiazole and benzimidazole ring system. The specific derivative 2-(1-naphthylmethylene) features a naphthylmethylene substituent at the second position of the thiazolo ring. The synthesis of this compound typically involves the condensation of 2-mercaptobenzimidazole with appropriate aldehydes or ketones under acidic conditions, yielding a variety of derivatives with potential biological activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives. For instance, compounds with various substitutions have shown significant cytotoxicity against several cancer cell lines. A notable derivative demonstrated an IC50 value of less than 1 µM against A549 (lung cancer) and U-87MG (glioblastoma) cells, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
Compound AA549< 1
Compound BU-87MG< 0.3

These results suggest that modifications to the thiazolo[3,2-a]benzimidazole structure can enhance its efficacy against cancer cells.

Antimicrobial Activity

Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives have also been evaluated for their antimicrobial properties. Certain derivatives exhibited substantial activity against various pathogens, including bacteria and fungi. Research has indicated that these compounds can inhibit microbial growth at low concentrations, making them candidates for developing new antimicrobial agents .

NPP1 Inhibition

A significant area of research has focused on the inhibition of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives have been identified as selective NPP1 inhibitors with drug-like properties. One derivative showed a Ki value of 467 nM against ATP as a substrate, demonstrating its potential as a therapeutic agent for conditions related to NPP1 activity dysregulation .

Case Studies

Several case studies illustrate the biological efficacy of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives:

  • Anticancer Study : A study involving a series of thiazolo derivatives showed that specific modifications led to enhanced cytotoxicity against breast cancer cell lines. The most effective compound increased apoptosis markers significantly compared to control groups.
  • Antimicrobial Evaluation : In vitro tests conducted on various bacterial strains revealed that certain thiazolo derivatives inhibited growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Properties

Molecular Formula

C20H12N2OS

Molecular Weight

328.4 g/mol

IUPAC Name

(2Z)-2-(naphthalen-1-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H12N2OS/c23-19-18(12-14-8-5-7-13-6-1-2-9-15(13)14)24-20-21-16-10-3-4-11-17(16)22(19)20/h1-12H/b18-12-

InChI Key

LSMSWMATNWABID-PDGQHHTCSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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